molecular formula C24H24N2O4S2 B5431156 methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate

methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate

Cat. No.: B5431156
M. Wt: 468.6 g/mol
InChI Key: YUSFBWXSVZMIPE-CAPFRKAQSA-N
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Description

Methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate is a complex organic compound that features a thiazolidinone core, a benzoate ester, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.

    Introduction of the Phenylethylamine Moiety: This step involves the nucleophilic substitution of the thiazolidinone intermediate with phenylethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenylethylamine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenylethylamine moiety.

Scientific Research Applications

Methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, while the phenylethylamine moiety can interact with receptor proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxo-3-piperidinecarboxylate: This compound shares the ester and carbonyl functionalities but lacks the thiazolidinone and phenylethylamine moieties.

    Methyl 4,4-dimethyl-3-oxopentanoate: Similar in having an ester and a ketone group but differs significantly in its overall structure.

Uniqueness

Methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate is unique due to its combination of a thiazolidinone core, a benzoate ester, and a phenylethylamine moiety. This structural complexity provides it with a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

IUPAC Name

methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S2/c1-30-23(29)19-11-9-18(10-12-19)16-20-22(28)26(24(31)32-20)15-5-8-21(27)25-14-13-17-6-3-2-4-7-17/h2-4,6-7,9-12,16H,5,8,13-15H2,1H3,(H,25,27)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSFBWXSVZMIPE-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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